Chlorhydrate de zatébradine

Vue d'ensemble

Description

Zatebradine Hydrochloride is a bradycardic agent known for its ability to block hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels are integral in regulating cardiac rhythmicity and neuronal excitability. Zatebradine Hydrochloride is primarily used in research settings to study its effects on heart rate and related physiological processes .

Applications De Recherche Scientifique

Zatebradine Hydrochloride has a wide range of applications in scientific research:

Cardiovascular Research: It is used to study the effects of HCN channel inhibition on heart rate and cardiac rhythmicity.

Neuroscience: The compound is used to investigate the role of HCN channels in neuronal excitability and synaptic plasticity.

Pharmacology: It serves as a model compound for developing new bradycardic agents and studying their pharmacokinetics and pharmacodynamics.

Drug Screening: Zatebradine Hydrochloride is used in high-throughput screening assays to identify potential HCN channel blockers .

Mécanisme D'action

Zatebradine Hydrochloride exerts its effects by blocking HCN channels, which are responsible for generating the hyperpolarization-activated inward current (If) in sinoatrial node cells. This inhibition reduces the pacemaker activity of these cells, leading to a decrease in heart rate. Additionally, Zatebradine Hydrochloride can block voltage-gated outward potassium currents and related neuronal hyperpolarization-activated inward currents (Ih), but it exhibits little or no activity on L-type calcium currents .

Similar Compounds:

Ivabradine: Another HCN channel blocker used to reduce heart rate in patients with chronic heart failure.

ZD7288: A selective HCN channel blocker used in neuroscience research to study synaptic plasticity.

Cilobradine Hydrochloride: An HCN channel blocker with similar pharmacological properties to Zatebradine Hydrochloride.

Uniqueness of Zatebradine Hydrochloride: Zatebradine Hydrochloride is unique in its specific inhibitory effects on HCN channels without significantly affecting other cardiac ionic channels. This selective action makes it a valuable tool in both cardiovascular and neuroscience research .

Orientations Futures

Zatebradine hydrochloride has potential for future therapeutic interventions. It has been suggested that HCN channels, which Zatebradine hydrochloride targets, could be excellent opportunities for the development of novel anticonvulsant, anaesthetic, and analgesic drugs . Furthermore, the design of agents that selectively target each of the four HCN channel isoforms is an important goal for future drug development .

Analyse Biochimique

Biochemical Properties

Zatebradine hydrochloride interacts with HCN channels, specifically HCN1-4, blocking the slow inward current through these channels . The IC50 values for HCN1-4 are 1.83 µM, 2.21 µM, 1.90 µM, and 1.88 µM, respectively .

Cellular Effects

In cellular processes, Zatebradine hydrochloride has been observed to influence sleep/wake behavior in zebrafish . At a dose of 0.1 µM, it was found to shorten latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .

Molecular Mechanism

Zatebradine hydrochloride exerts its effects at the molecular level by blocking hyperpolarization-activated inward current (I_f) through cyclic nucleotide-gated cation (HCN) channels . This blocking action is use-dependent .

Temporal Effects in Laboratory Settings

The effects of Zatebradine hydrochloride have been studied over time in laboratory settings, specifically in zebrafish . The compound was found to have different effects at different times of the day, with certain doses leading to increased sleep during the night .

Dosage Effects in Animal Models

In animal models, specifically zebrafish, the effects of Zatebradine hydrochloride were found to vary with dosage . A dose of 0.1 µM led to shorter latency to daytime sleep, while a dose of 30 µM led to moderate reductions in average activity .

Metabolic Pathways

Given its interaction with HCN channels, it is likely involved in pathways related to these channels .

Transport and Distribution

Given its interaction with HCN channels, it is likely that it is transported to areas where these channels are present .

Subcellular Localization

Given its interaction with HCN channels, it is likely localized to areas where these channels are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Zatebradine Hydrochloride involves several key steps:

Acylation: The reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride in methylene chloride produces the corresponding acyl chloride.

Amidation: This acyl chloride is then treated with aminoacetaldehyde dimethylacetal and triethylamine in methylene chloride to yield N-(2,2-diethoxyethyl)-3,4-dimethoxyphenylacetamide.

Cyclization: The cyclization of this intermediate by means of hydrochloric acid in acetic acid affords 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Alkylation: This compound is alkylated with 1-bromo-3-chloropropane using potassium tert-butoxide in dimethyl sulfoxide to give 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Industrial Production Methods: Industrial production of Zatebradine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: Zatebradine Hydrochloride can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the chloropropyl side chain, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Propriétés

IUPAC Name |

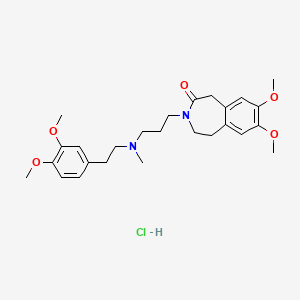

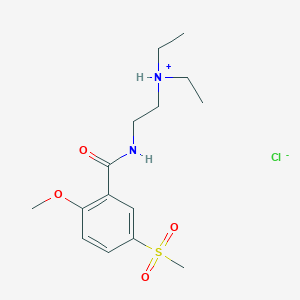

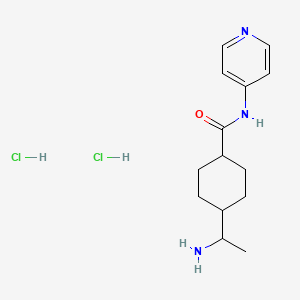

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85175-67-3 (Parent) | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045745 | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91940-87-3 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

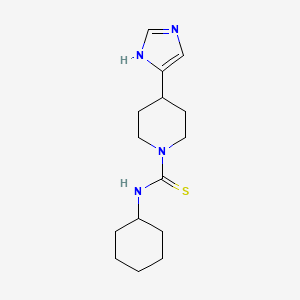

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)